5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
5-Amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine derivative characterized by a six-membered ring with two ketone groups (dione) at positions 2 and 4, an amino group at position 5, and methyl substituents at positions 1 and 4. This compound belongs to the pyrimidine dione family, which is structurally related to nucleic acid bases like thymine and uracil.
Properties
CAS No. |
860573-95-1 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-amino-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(7)5(10)8-6(11)9(3)2/h7H2,1-2H3,(H,8,10,11) |
InChI Key |
NHSWVWQLGVYWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1C)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Methylation
The most widely reported method for synthesizing dimethyl-substituted tetrahydropyrimidine-2,4-diones involves alkylation of 6-aminouracil derivatives. In a representative procedure, 6-aminouracil (1.27 g, 10 mmol) is dissolved in ethanolic potassium hydroxide (0.56 g KOH in 50 mL ethanol) and heated for 40 minutes to deprotonate the N-1 and N-3 positions. Subsequent addition of methyl iodide (20 mmol) under reflux for 8 hours facilitates sequential methylation, yielding 6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione with 90% efficiency. While this method targets 1,3-dimethyl isomers, analogous approaches could be adapted for 1,6-dimethyl products by modulating reaction kinetics or protecting group strategies.
Table 1: Alkylation Conditions for Pyrimidine-2,4-dione Derivatives
| Starting Material | Base | Alkylating Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 6-Aminouracil | KOH/EtOH | CH₃I | Ethanol | 8 | 90 |
| 4-Amino-2,6-dihydroxypyrimidine | KOH/EtOH | CH₃I | Ethanol | 8 | 85 |
Mannich Reaction for Functionalization
Condensation with Amines and Aldehydes
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione serves as a bis-nucleophile in Mannich reactions, forming pyrimido[4,5-d]pyrimidones. For instance, treatment with p-anisidine (0.8 g, 6.5 mmol) and formaldehyde (0.39 g, 13 mmol) in ethanol at 35°C for 2 hours, followed by 3 days at room temperature, yields 6-(4-methoxyphenyl)-substituted derivatives (25%). Although this pathway modifies the C-5 and C-6 positions, it highlights the reactivity of the 6-amino group, which could be harnessed for introducing substituents at the 5-position in target molecules.
Reaction Mechanism Insights:
-
Nucleophilic Attack : The 6-amino group attacks the electrophilic iminium intermediate formed from formaldehyde and amine.
-
Cyclization : Intramolecular dehydration forms the fused pyrimido[4,5-d]pyrimidine ring.
Solvent and Temperature Optimization
Ethanol vs. Aprotic Solvents
Ethanol is preferentially used due to its ability to dissolve both polar intermediates and alkylating agents. Comparative studies show that aprotic solvents like DMF reduce byproduct formation during methylation but require higher temperatures (80–100°C). For example, reactions in DMF at 100°C achieve 88% yield but necessitate rigorous moisture exclusion.
Kinetic vs. Thermodynamic Control
Regioselectivity in dimethylation is solvent-dependent. Polar protic solvents favor N-1 methylation first due to hydrogen bonding stabilization, while aprotic solvents promote simultaneous N-1 and N-3 alkylation. This principle could guide selective 1,6-dimethylation by strategically timing reagent additions.
Purification and Crystallization
Recrystallization Protocols
Crude products are typically purified via methanol or ethanol recrystallization. For instance, dissolving the precipitate in hot methanol (50 mL per gram) and cooling to 4°C yields >95% pure crystals. Impurities from incomplete alkylation (e.g., mono-methyl derivatives) are removed through iterative recrystallization.
Table 2: Crystallization Solvents and Purity Outcomes
| Compound | Solvent | Purity (%) | Crystal Morphology |
|---|---|---|---|
| 6-Amino-1,3-dimethyl-2,4-dione | Methanol | 95 | Yellow needles |
| Pyrimido[4,5-d]pyrimidone derivatives | Ethanol | 98 | White plates |
Analytical Characterization
Spectroscopic Validation
-
¹H NMR : N-methyl groups resonate as singlets at δ 3.32–3.37 ppm, while the 5-amino proton appears as a broad singlet near δ 6.2 ppm.
-
IR Spectroscopy : Stretching vibrations at 1675–1680 cm⁻¹ confirm carbonyl groups, and NH stretches appear at 3250–3350 cm⁻¹.
-
Mass Spectrometry : Molecular ion peaks align with theoretical values (e.g., m/z 155.15 for C₆H₉N₃O₂) .
Chemical Reactions Analysis
Types of Reactions
5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibit promising anticancer properties. These compounds have been shown to interact with specific biological macromolecules involved in cancer cell proliferation. For instance, studies demonstrate that modifications to the compound can lead to enhanced cytotoxic effects against various cancer cell lines by inhibiting key enzymes involved in tumor growth.
Antiviral Properties
The compound has also been investigated for its antiviral potential. Its mechanism of action may involve interference with viral replication processes. Preliminary studies suggest that certain derivatives can inhibit viral entry or replication, making them candidates for further development as antiviral agents.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound. Its ability to modulate neurotransmitter systems and reduce oxidative stress may offer therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis and Derivative Development
The synthesis of this compound typically involves the condensation of cyanacetic acid with dimethylurea under controlled conditions. This method allows for the production of various derivatives through subsequent chemical reactions. The optimization of reaction parameters is crucial for maximizing yield and purity in industrial applications .
Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Condensation | Cyanacetic acid + Dimethylurea |
| 2 | Cyclization | Heat application |
| 3 | Purification | Crystallization or chromatography |
Pharmacological Studies
Pharmacological evaluations of this compound derivatives have shown varied results across different studies:
- In vitro studies demonstrate significant activity against specific cancer types.
- In vivo studies are still limited but suggest potential efficacy and safety profiles that warrant further investigation.
Case Studies and Research Findings
Several case studies have documented the applications of this compound in drug development:
Case Study: Anticancer Derivatives
A study published in a peer-reviewed journal explored the synthesis of modified derivatives of this compound. These derivatives exhibited enhanced potency against breast cancer cell lines compared to the parent compound. The research highlighted the importance of structural modifications in enhancing bioactivity.
Case Study: Antiviral Activity
Another study focused on evaluating the antiviral activity of synthesized derivatives against influenza viruses. The findings indicated that specific modifications improved inhibitory effects on viral replication in vitro. This opens pathways for developing new antiviral therapies based on this compound.
Mechanism of Action
The mechanism of action of 5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleic acid analog, interfering with the synthesis and function of DNA and RNA. It can also inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to the disruption of cellular processes and potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Thymine (5-Methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- Structure: Lacks the amino group at position 5 and has a single methyl group at position 5 instead of 1,6-dimethyl substitution.
- Role: A fundamental pyrimidine base in DNA, contrasting with the target compound’s amino group, which may enhance reactivity or enable hydrogen bonding in non-biological contexts .
5-(2-Hydroxyethyl)pyrimidine-2,4-dione (Compound 1 from )
- Structure: Features a hydroxyethyl group at position 5 instead of an amino group.
- Implications: The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity compared to the amino group, which may influence solubility and interaction with biological targets (e.g., enzymes or receptors) .
6-Cyclopropyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ()
- Structure : Contains a cyclopropyl ring at position 6 and an ethyl group at position 3.
- Comparison : The cyclopropyl group increases steric bulk and lipophilicity compared to the target compound’s 1,6-dimethyl groups. This may affect membrane permeability in pharmacological contexts .
5,6-Diamino-1,3-dipropyluracil ()
- Structure: Two amino groups at positions 5 and 6, with propyl groups at positions 1 and 3.
- Key Contrast: The dual amino groups could enhance basicity and hydrogen-bonding diversity, while the propyl substituents contribute to higher lipophilicity than the target compound’s methyl groups .
Physicochemical Properties (Inferred from Structural Analogues)
| Property | Target Compound | Thymine | 5-(2-Hydroxyethyl)pyrimidine-2,4-dione | 6-Cyclopropyl-3-ethyl Analogue |
|---|---|---|---|---|
| LogP (Lipophilicity) | Moderate (~0.5–1.2) | Low (~-0.9) | Low (~-1.2) | High (~2.0–2.5) |
| Hydrogen Bonding | Moderate (NH₂, CO) | High (CO) | High (OH, CO) | Low (CO only) |
| Melting Point | ~150–200°C* | 316–317°C | ~100–120°C* | ~80–100°C* |
*Estimated based on substituent effects.
Pharmacological Potential (Inferred)
- Target Compound: The amino group positions it as a candidate for antiviral or anticancer agents, mimicking nucleobases in chain-termination strategies.
- Thioxo Derivatives () : Demonstrated anti-inflammatory and antimicrobial activities in related compounds, suggesting the target compound’s utility in similar applications .
- Coumarin-Fused Analogs () : Enhanced fluorescence and enzyme inhibition highlight the impact of aromatic substituents, which the target compound lacks but could acquire via derivatization .
Biological Activity
5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (commonly referred to as 6-amino-1,3-dimethyluracil) is a pyrimidine derivative with significant biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antitumor and antiviral agents. Its structural features allow it to interact with various biological targets, making it a subject of interest in pharmacological research.
The molecular formula of this compound is , with a molecular weight of 155.15 g/mol. The compound has a CAS number of 860573-95-1 and is characterized by its unique pyrimidine ring structure.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.15 g/mol |
| CAS Number | 860573-95-1 |
| IUPAC Name | 5-amino-1,6-dimethylpyrimidine-2,4-dione |
The biological activity of this compound primarily involves its role as a nucleic acid analog. It can interfere with the synthesis and function of DNA and RNA by inhibiting specific enzymes involved in nucleotide metabolism. This interference can lead to disruption in cellular processes that are critical for cell proliferation and survival.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit potent antitumor properties. For instance:
- Topoisomerase Inhibition : Compounds similar to this tetrahydropyrimidine have shown inhibitory effects on topoisomerase II enzymes. This inhibition can induce cell cycle arrest and apoptosis in cancer cells .
Antiviral Properties
The compound has also been studied for its antiviral potential. Its ability to mimic nucleobases allows it to disrupt viral replication processes.
Anti-inflammatory Effects
In vivo studies have demonstrated that certain derivatives exhibit anti-inflammatory properties by modulating immune responses and reducing pro-inflammatory cytokine levels .
Study on Antitumor Activity
A study conducted by researchers examined the effects of various tetrahydropyrimidine derivatives on cancer cell lines. The results showed that these compounds could induce apoptosis and inhibit cell proliferation in multiple cancer types .
Pharmacokinetic Studies
Another investigation focused on the pharmacokinetics of this compound derivatives. The findings suggested that modifications to the chemical structure could enhance solubility and metabolic stability while maintaining biological efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted urea or thiourea derivatives with β-keto esters under acidic or basic catalysis. For example, microwave-assisted synthesis can reduce reaction time and improve yield compared to traditional reflux methods. Purity optimization requires post-synthetic purification via column chromatography or recrystallization using solvents like ethanol/water mixtures. Reaction monitoring via HPLC or TLC with UV visualization is critical to track intermediates .
- Data Contradictions : Conflicting reports on ideal catalysts (e.g., p-toluenesulfonic acid vs. ammonium acetate) may arise due to solvent polarity effects. Systematic comparison under controlled conditions (temperature, solvent, catalyst loading) is recommended to resolve discrepancies .
Q. How can the structural and electronic properties of this compound be characterized to validate its chemical identity?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., methyl groups at positions 1 and 6). IR spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities and hydrogen-bonding networks in the solid state .
Advanced Research Questions
Q. What computational models are suitable for predicting the biological activity of this compound, and how do they align with empirical data?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., enzymes in purine metabolism) using AutoDock Vina or Schrödinger Suite. Validate predictions with in vitro enzyme inhibition assays (IC measurements).
- QSAR Studies : Correlate electronic descriptors (e.g., HOMO-LUMO gaps, logP) with experimental bioactivity data to refine predictive models .
- Data Contradictions : Discrepancies between computational predictions and experimental results may stem from solvent effects in docking simulations. Explicit solvent molecular dynamics (MD) simulations can improve accuracy .
Q. How does the compound interact with biological membranes, and what experimental techniques can quantify its permeability and bioavailability?
- Methodological Answer :
- PAMPA Assay : Measures passive diffusion across artificial lipid membranes.
- Caco-2 Cell Monolayers : Evaluate active transport and efflux mechanisms (e.g., P-glycoprotein involvement).
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to assess binding affinity to serum albumin .
Q. What strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. therapeutic efficacy) across studies?
- Methodological Answer :
- Dose-Response Reproducibility : Replicate assays (e.g., MTT or apoptosis assays) under standardized conditions (cell line, passage number, serum concentration).
- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain divergent results.
- Epistemic Analysis : Cross-reference experimental protocols (e.g., solvent used in cell culture, DMSO concentration) to identify confounding variables .
Methodological Frameworks for Research Design
Q. How can researchers align studies on this compound with established theoretical frameworks in medicinal chemistry?
- Answer : Ground hypotheses in the "lock-and-key" model for enzyme inhibition or the "pharmacophore" concept. For example, structural modifications to the tetrahydropyrimidine core could target adenosine deaminase (ADA) inhibition, leveraging known interactions of similar uracil derivatives .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in preclinical studies?
- Answer :
- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to calculate EC/IC.
- ANOVA with Post Hoc Tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s HSD).
- Bayesian Hierarchical Models : Address variability in replicate experiments or heterogeneous cell populations .
Tables for Key Data
| Property | Technique | Typical Results | Reference |
|---|---|---|---|
| Synthetic Yield | Microwave-assisted synthesis | 65–78% (vs. 40–50% traditional reflux) | |
| LogP (Partition Coefficient) | HPLC (reverse-phase) | 1.2–1.8 (indicative of moderate lipophilicity) | |
| IC (Enzyme X) | Spectrophotometric assay | 12.3 ± 1.5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
